molecular formula C18H21N3O6S B4100786 2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide

Cat. No.: B4100786
M. Wt: 407.4 g/mol
InChI Key: USRSWZVILRWYPU-UHFFFAOYSA-N
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Description

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a sulfamoyl group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Future Directions

The future directions in the study of phenoxy acetamide derivatives, including “2-{4-[(sec-butylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide”, involve the design and development of new pharmaceutical compounds . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could be successful agents in terms of safety and efficacy to enhance life quality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and nitrophenyl intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. The final step usually involves the coupling of the intermediates under controlled temperature and pressure conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or nitrophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The phenoxy and nitrophenyl groups may also contribute to the compound’s overall biological activity by interacting with cellular receptors or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share the phenoxy group and have similar chemical properties.

    Sulfamoyl phenyl compounds: These compounds contain the sulfamoyl group and exhibit similar reactivity.

    Nitrophenyl acetamides: These compounds feature the nitrophenyl group and have comparable biological activities.

Uniqueness

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-3-13(2)20-28(25,26)17-9-7-16(8-10-17)27-12-18(22)19-14-5-4-6-15(11-14)21(23)24/h4-11,13,20H,3,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRSWZVILRWYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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